3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core quinazoline structure, followed by the introduction of the allyl group, the benzodioxole moiety, and the difluorophenyl group. Each step requires specific reagents and conditions, such as:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Allyl Group: This step may involve allylation reactions using allyl halides and a suitable base.
Attachment of the Benzodioxole Moiety: This can be done through nucleophilic substitution reactions.
Incorporation of the Difluorophenyl Group: This step often involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of functional groups and structural features. The presence of the allyl group, benzodioxole moiety, and difluorophenyl group in a single molecule provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C28H22F2N4O6 |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2,4-difluoroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H22F2N4O6/c1-2-9-33-27(37)19-6-4-17(26(36)31-13-16-3-8-23-24(10-16)40-15-39-23)11-22(19)34(28(33)38)14-25(35)32-21-7-5-18(29)12-20(21)30/h2-8,10-12H,1,9,13-15H2,(H,31,36)(H,32,35) |
InChI Key |
ZPNRZRCXXNGISE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)NC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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